Tumulosic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

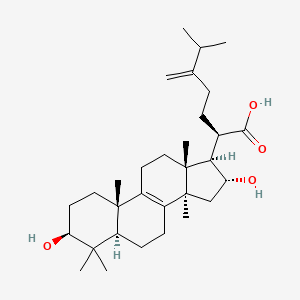

Tumulosasäure ist eine natürliche Triterpenoidverbindung, die im Pilz Wolfiporia cocos vorkommt. Sie hat die Summenformel C31H50O4 und ein Molekulargewicht von 486,73 g/mol . Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten und war Gegenstand verschiedener wissenschaftlicher Studien aufgrund ihres potenziellen therapeutischen Nutzens.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Tumulosasäure kann aus den Wurzeln von Wolfiporia cocos extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise eine Lösungsmittelextraktion mit Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, Dimethylsulfoxid und Aceton . Die extrahierte Verbindung wird dann mittels chromatographischer Verfahren gereinigt.

Industrielle Produktionsmethoden: Obwohl es nur begrenzte Informationen über die großtechnische Produktion von Tumulosasäure gibt, bleibt die Extraktion aus natürlichen Quellen die primäre Methode. Fortschritte in der Biotechnologie und synthetischen Biologie könnten zukünftig Möglichkeiten für eine effizientere Produktion eröffnen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tumulosic acid can be extracted from the roots of Wolfiporia cocos. The extraction process typically involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for more efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tumulosasäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tumulosasäure kann zu Dehydro-Tumulosasäure oxidiert werden.

Reduktion: Reduktionsreaktionen können die in Tumulosasäure vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Tumulosasäuremolekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Dehydro-Tumulosasäure: Durch Oxidation gebildet.

Verschiedene Derivate: Durch Substitutions- und Reduktionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer Triterpenoidverbindungen verwendet.

Biologie: Wird für seine Rolle in zellulären Prozessen und Signalwegen untersucht.

Medizin: Zeigt Antikrebs-, entzündungshemmende und antioxidative Eigenschaften

Industrie: Potenzielle Anwendungen bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

Tumulosasäure entfaltet seine Wirkung durch verschiedene molekulare Zielstrukturen und Signalwege:

Hemmung der DNA-Topoisomerase I und II: Tumulosasäure hemmt diese Enzyme, die für die DNA-Replikation und -Transkription von entscheidender Bedeutung sind.

Hemmung von Kallikrein 5 und Trypsin: Tumulosasäure hemmt diese Proteasen, die eine Rolle bei Entzündungen und anderen physiologischen Prozessen spielen.

Regulierung der AKT- und AMPK-Signalwege: Tumulosasäure beeinflusst diese Signalwege, die an Zellwachstum, Stoffwechsel und Apoptose beteiligt sind.

Wirkmechanismus

Tumulosic acid exerts its effects through various molecular targets and pathways:

Inhibition of DNA Topoisomerase I and II: this compound inhibits these enzymes, which are crucial for DNA replication and transcription.

Inhibition of Kallikrein 5 and Trypsin: this compound inhibits these proteases, which play roles in inflammation and other physiological processes.

Regulation of AKT and AMPK Pathways: this compound influences these signaling pathways, which are involved in cell growth, metabolism, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Tumulosasäure gehört zu einer Gruppe von Triterpenoidverbindungen, die in Wolfiporia cocos vorkommen. Ähnliche Verbindungen umfassen:

- Dehydro-Tumulosasäure

- Polyporensäure C

- Pachymic Säure

- Dehydrotrametenolsäure

- Dehydroeburicosäure

Einzigartigkeit: Tumulosasäure zeichnet sich durch ihre spezifischen biologischen Aktivitäten und ihr Potenzial als therapeutisches Mittel aus. Ihre Fähigkeit, mehrere Enzyme zu hemmen und wichtige Signalwege zu regulieren, macht sie zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung.

Biologische Aktivität

Overview of Tumulosic Acid

This compound is a triterpenoid compound primarily extracted from various species of fungi, particularly those belonging to the genus Ganoderma. Its structure is characterized by a cyclopentanoperhydrophenanthrene skeleton, which is typical of many triterpenoids. The compound has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

| Study | Method Used | IC50 Value (μg/mL) | Findings |

|---|---|---|---|

| Zhang et al. (2020) | DPPH Assay | 15.3 | Effective scavenging of DPPH radicals |

| Li et al. (2021) | ABTS Assay | 12.7 | Strong ABTS radical cation scavenging activity |

2. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It shows promise in conditions characterized by chronic inflammation.

Case Study: Inhibition of Inflammatory Cytokines

In a study conducted by Wang et al. (2022), this compound was administered to mice with induced inflammation. The results indicated a significant reduction in levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Study | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| HeLa | Chen et al. (2023) | 8.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | Liu et al. (2023) | 10.2 | Inhibition of cell proliferation and migration |

4. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains and fungi.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Study | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Zhang et al. (2024) | 32 μg/mL |

| Candida albicans | Zhao et al. (2024) | 16 μg/mL |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, triggering apoptosis in cancer cells.

- Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways in bacteria and fungi.

Eigenschaften

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADJANKGURNTIA-YEXRKOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.